Structural Scaffold Divergence: Dihydrobenzofuran-5-yl vs. Dihydrobenzofuran-6-yl Attachment Position
The target compound attaches the propan-2-yl linker at the 5-position of the 2,3-dihydrobenzofuran ring. The most extensively characterized dihydrobenzofuran cannabinoid series—the MDA7/MDA104/MDA42 family—exclusively employs the 6-position for carboxamide attachment via a carbonyl linker [1]. This positional isomerism is pharmacologically consequential: in the MDA7 series, the 3-benzyl-3-methyl substitution at the dihydrobenzofuran 3-position and 6-position carbonyl attachment were identified as critical determinants of CB2 binding affinity and selectivity [1]. The target compound's 5-position attachment creates a fundamentally different spatial relationship between the dihydrobenzofuran core and the carboxamide head group, which is predicted to alter the vector of hydrogen-bonding interactions with key receptor residues. No published CB1 or CB2 binding data exist for any dihydrobenzofuran-5-yl-propan-2-yl carboxamide congener, making this compound a novel chemotype within the synthetic cannabinoid landscape.
| Evidence Dimension | Dihydrobenzofuran linker attachment position and its impact on cannabinoid receptor recognition |
|---|---|
| Target Compound Data | 5-position attachment of propan-2-yl linker on 2,3-dihydrobenzofuran; 2,5-dimethylfuran-3-carboxamide head group |
| Comparator Or Baseline | MDA7: 6-position carbonyl attachment on 2,3-dihydrobenzofuran with 3-benzyl-3-methyl substitution; piperidine carboxamide head group [1] |
| Quantified Difference | Positional isomerism (5- vs. 6-substitution) with distinct carboxamide vectors; no direct binding data available for 5-substituted series |
| Conditions | Structural comparison based on published SAR of 2,3-dihydro-1-benzofuran CB2 agonists [ChemMedChem 2009] |
Why This Matters
The 5-position attachment represents an unexplored region of dihydrobenzofuran cannabinoid chemical space, offering potential for novel selectivity profiles not achievable with the established 6-substituted MDA7 series.
- [1] Diaz P, Phatak SS, Xu J, Fronczek FR, Astruc-Diaz F, Thompson CM, Cavasotto CN, Naguib M. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem. 2009 Oct;4(10):1615-29. PMID: 19637157. View Source
